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An In-depth Technical Guide to 4-Bromo-2-isopropoxybenzoic Acid for Advanced Research and
Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and professionals in drug development engaged with 4-Bromo-2-isopropoxybenzoic acid. The
document moves beyond a simple data sheet to provide a synthesized overview of its chemical
and physical properties, reactivity, and analytical characterization, grounded in established
chemical principles. The insights herein are designed to empower strategic decision-making in
experimental design and synthetic applications.

Core Chemical Identity and Structural Framework

4-Bromo-2-isopropoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is
characterized by a benzoic acid core, substituted with a bromine atom at the C4 position and
an isopropoxy group at the C2 position. This specific arrangement of functional groups—a
halogen for potential cross-coupling, an ether linkage, and a carboxylic acid for derivatization—
makes it a versatile building block in synthetic chemistry.

Table 1: Chemical Identifiers and Properties
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Identifier Value Source

4-bromo-2-(propan-2-
IUPAC Name . . [1]
yloxy)benzoic acid

CAS Number 1038595-51-5 [1]
Molecular Formula C10H11BrOs [1]
Molecular Weight 259.10 g/mol [1]
Canonical SMILES E:(():)((():)OClzCC(Br):CC:ClC( [1]

OGUXMLVVIGHPIN-
InChl Key [1]
UHFFFAOYSA-N

Predicted LogP 3.02 [1]

White to off-white solid

Appearance
PP (inferred)

| Purity | Typically available at 295% |[1] |

The molecule's three-dimensional arrangement and key functional groups are critical to its
reactivity and interactions. The ortho-isopropoxy group provides steric hindrance around the
carboxylic acid, a factor that must be considered in reaction kinetics.

Caption: Molecular structure of 4-Bromo-2-isopropoxybenzoic acid.

Physicochemical Profile: Implications for
Application

The physical properties of a compound govern its behavior in both reaction vessels and
biological systems. Solubility, acidity, and lipophilicity are paramount for drug development
professionals.

Table 2: Physicochemical Data
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Property Value | Description Implication

Low aqueous solubility is

common for drug-like
Expected to have low
L molecules and may
solubility in water. Soluble . .
necessitate formulation

Solubility in organic solvents like . .
strategies. Good organic
ethanol, DMSO, and .
solvent solubility
acetone.

facilitates its use in
synthesis.[2]

The carboxylic acid group is
. ) acidic, allowing for salt
Not experimentally determined. ) )
o ] ) formation to potentially
Acidity (pKa) Estimated to be in the range of

g increase aqueous solubility

and enabling base-mediated

reactions.

| Physical Form | Solid at room temperature. | Facilitates handling, weighing, and storage
compared to liquids or oils.[3] |

The predicted LogP of ~3.0 suggests that the molecule is moderately lipophilic. This property is
a double-edged sword in drug discovery: it can enhance membrane permeability but may also
lead to non-specific binding and lower aqueous solubility.

Analytical Characterization: A Self-Validating
Protocol

Accurate identification and purity assessment are non-negotiable. A combination of
spectroscopic and chromatographic techniques provides a robust, self-validating system to
generate a Certificate of Analysis (CoA).
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Caption: Workflow for generating a Certificate of Analysis (CoA).

Expected Spectral Data

¢ 1H NMR: The spectrum should show distinct signals for the three aromatic protons, a septet
for the isopropoxy methine proton, a doublet for the six isopropoxy methyl protons, and a
broad singlet for the acidic carboxylic acid proton (often >10 ppm).

¢ 13C NMR: Approximately 10 distinct carbon signals are expected, including the characteristic
carbonyl carbon (~170 ppm), aromatic carbons (110-160 ppm), and the aliphatic carbons of
the isopropoxy group.
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o FTIR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the
carboxylic acid (~2500-3300 cm~1), a sharp C=0 stretch (~1700 cm~1), C-O stretching for
the ether and acid, and bands corresponding to the substituted benzene ring.

o Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the
molecular ion [M]* and [M+2]* in a roughly 1:1 ratio, which is definitive proof of the presence
of a single bromine atom.

Chemical Reactivity and Synthetic Utility

The utility of 4-Bromo-2-isopropoxybenzoic acid lies in the orthogonal reactivity of its functional
groups.

o Carboxylic Acid: This group is a primary handle for amide bond formation, a cornerstone of
medicinal chemistry. It can be activated (e.g., to an acid chloride or with coupling reagents
like HATU/EDC) to react with amines, forming amides. It can also be esterified or reduced.

o Aryl Bromide: The C-Br bond is a versatile site for carbon-carbon and carbon-heteroatom
bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck,
Buchwald-Hartwig). This allows for the introduction of diverse substituents at the C4 position,
enabling rapid library synthesis for structure-activity relationship (SAR) studies.

 |Isopropoxy Group: This ether is generally stable under many reaction conditions. Its primary
role is steric and electronic; as an electron-donating group, it influences the reactivity of the
aromatic ring and can impact the binding of the final molecule to biological targets.
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Caption: Key synthetic transformations of the title compound.

Synthesis and Sourcing

While multiple synthetic routes are plausible, a common approach involves the bromination of
an isopropoxybenzoic acid precursor or the etherification of a brominated hydroxybenzoic acid.
For research and development purposes, this compound is typically sourced from specialized
chemical suppliers. When sourcing, it is critical to obtain a batch-specific CoA to verify purity
and identity, as isomeric impurities (such as 4-bromo-2-isopropylbenzoic acid) could confound
experimental results.

Applications in Drug Discovery and Materials
Science

Substituted benzoic acids are privileged structures in medicinal chemistry. The title compound
serves as a valuable intermediate for several reasons:

o Scaffold for API Synthesis: It provides a rigid core that can be elaborated at two distinct
points (the acid and the bromide) to explore chemical space efficiently. Analogous bromo-
aromatic acids are key intermediates in the synthesis of numerous APIs.[4][5]
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e Modulation of Physicochemical Properties: The isopropoxy group can improve metabolic
stability and modulate lipophilicity compared to a simple hydroxyl or methoxy group.

e Prodrug Strategies: The carboxylic acid can be masked as an ester or other labile group in a
prodrug approach to improve properties like permeability or to achieve targeted drug release.

[6]

Safety and Handling

As a laboratory chemical, 4-Bromo-2-isopropoxybenzoic acid must be handled with appropriate
care.

Table 3: GHS Hazard Information

Category Information Source
Pictogram GHSO07 (Harmful/lrritant) [1]
Signal Word Warning [1]

H302: Harmful if

swallowed.H315: Causes skin
Hazard Statements irritation.H319: Causes serious  [1]

eye irritation.H335: May cause

respiratory irritation.

| Precautionary Phrases | P261: Avoid breathing dust.P280: Wear protective gloves/eye
protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel
unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |

Standard laboratory practice, including the use of a fume hood, safety glasses, and chemical-
resistant gloves, is mandatory when handling this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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